molecular formula C9H13ClN4 B185294 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine CAS No. 749898-92-8

2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B185294
CAS No.: 749898-92-8
M. Wt: 212.68 g/mol
InChI Key: DLSDRFQCEQEWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at the 2-position and a 4-methylpiperazine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine typically involves nucleophilic substitution reactions. One common method starts with 2,4-dichloropyrimidine, which undergoes nucleophilic substitution with 4-methylpiperazine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and phase-transfer agents may also be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine primarily undergoes nucleophilic substitution reactions due to the electron-deficient nature of the pyrimidine ring. It can also participate in oxidation and reduction reactions, although these are less common .

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific nucleophile used. For example, reaction with an amine can yield a substituted pyrimidine derivative, while reaction with a thiol can produce a thioether .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a 4-methylpiperazine group, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable intermediate in medicinal chemistry .

Properties

IUPAC Name

2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSDRFQCEQEWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364899
Record name 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749898-92-8
Record name 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2,4-dichloropyrimidine (447 mg, 3 mmol) in ethanol (10 mL) was added 1-methylpyperazine (360 mg, 3.6 mmol). The resulting mixture was stirred at room temperature overnight. The resulting white solid was collected by filtration and washed with ethanol, Na2CO3 solution and water and ethanol.
Quantity
447 mg
Type
reactant
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2,4-dichloropyrimidine (0.967 g, 6.49 mmol), 1-methylpiperazine (0.65 g, 6.40 mmol), and ethyldiisopropylamine (2.8 mL, 16.22 mmol) in ethanol (13 mL) was stirred at −10° C. for 2 h and then at r.t. overnight. The mixture was partitioned between H2O/brine (3:1; 100 mL) and chloroform (3×70 mL). The combined organic phases were washed once with brine (50 mL) an dried over MgSO4. Removal of solvent yielded a pale-beige solid, which was washed with ethyl acetate/ultrasound to give the desired product as a colourless powder, which was further washed with Et2O. Additional product was obtained upon fractional crystallization of the washing solution. A total of 0.741 g (3.48 mmol, 54%) of 2-chloro-4-(4-methylpiperazin1-yl)pyrimidine was obtained. LC/ESI-MS: m/z=213 [M(35Cl)+H]+; Rt=0.5 min.
Quantity
0.967 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.